Cas no 2171529-03-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. The compound features a thiazole heterocycle, which enhances structural diversity and potential bioactivity in synthetic peptides. Its Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. The presence of the thiazol-5-yl moiety introduces unique electronic and steric properties, making it valuable for designing peptide-based therapeutics or probes. This derivative is particularly useful in medicinal chemistry and biochemical research, where precise control over peptide sequence and functionalization is critical. High purity and stability further support its utility in demanding synthetic workflows.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid structure
2171529-03-4 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid
CAS番号:2171529-03-4
MF:C25H25N3O5S
メガワット:479.54810500145
CID:6206646
PubChem ID:165556012

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
    • EN300-1551668
    • 2171529-03-4
    • インチ: 1S/C25H25N3O5S/c1-15(10-23(29)28-22(24(30)31)11-16-12-26-14-34-16)27-25(32)33-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,14-15,21-22H,10-11,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: QGQAGUPEMADCRC-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CC(C(=O)O)NC(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 479.15149208g/mol
  • どういたいしつりょう: 479.15149208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 146Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1551668-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
10g
$14487.0 2023-06-05
Enamine
EN300-1551668-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
5g
$9769.0 2023-06-05
Enamine
EN300-1551668-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
1g
$3368.0 2023-06-05
Enamine
EN300-1551668-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1551668-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
5000mg
$3065.0 2023-09-25
Enamine
EN300-1551668-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
500mg
$1014.0 2023-09-25
Enamine
EN300-1551668-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
250mg
$972.0 2023-09-25
Enamine
EN300-1551668-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1551668-0.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1551668-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid
2171529-03-4
50mg
$888.0 2023-09-25

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acidに関する追加情報

Compound CAS No 2171529-03-4: 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino butanamido 3-(1,3-thiazol-5-yl)propanoic Acid

The compound with CAS number 2171529-03-4, named 2-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino butanamido 3-(1,3-thiazol-5-yl)propanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and an amide linkage. These structural features make it a valuable tool in peptide synthesis and drug discovery.

Recent studies have highlighted the importance of the Fmoc group in protecting amino functionalities during peptide synthesis. The Fmoc group is known for its stability under basic conditions and ease of removal under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). The presence of the thiazole ring adds another layer of complexity to this compound, as thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This combination of functional groups positions the compound as a promising candidate for further research in drug development.

The propanoic acid moiety in the molecule serves as a versatile platform for further chemical modifications. By attaching different substituents to this moiety, researchers can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of such compounds to various protein targets, facilitating the design of more effective drugs.

Moreover, the butanamido group in the compound contributes to its solubility and bioavailability. This group acts as a linker between the Fmoc and thiazole moieties, ensuring that the molecule maintains its structural integrity while interacting with biological systems. The interplay between these functional groups has been extensively studied in recent years, with researchers focusing on how these interactions influence the compound's stability and efficacy.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been shown to significantly improve the yield and purity of such compounds. This approach not only accelerates the reaction process but also reduces the formation of unwanted byproducts, making it a preferred method in modern organic synthesis.

Looking ahead, the potential applications of this compound are vast. Its structure suggests that it could serve as a lead compound for developing new therapeutic agents targeting various diseases. For instance, its thiazole moiety could be exploited to design antiviral drugs, while its Fmoc group could be utilized to enhance the delivery of peptide-based therapeutics. Collaborative efforts between chemists and biologists are essential to fully harness the potential of this compound.

In conclusion, compound CAS No 2171529-03-4 represents a cutting-edge advancement in organic chemistry. Its unique structure combines several functional groups that offer immense possibilities for drug discovery and development. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future therapeutic strategies.

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